3'-(iso-Pentylthio)acetophenone
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Overview
Description
3’-(iso-Pentylthio)acetophenone is an organic compound belonging to the class of acetophenones Acetophenones are widely used in organic synthesis due to their versatile reactivity and ability to form various derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(iso-Pentylthio)acetophenone typically involves the introduction of the iso-pentylthio group to the acetophenone core. One common method is the nucleophilic substitution reaction where an acetophenone derivative reacts with an iso-pentylthiol in the presence of a base. The reaction conditions often include solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution.
Industrial Production Methods
Industrial production of 3’-(iso-Pentylthio)acetophenone may involve large-scale nucleophilic substitution reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3’-(iso-Pentylthio)acetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The iso-pentylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Various substituted acetophenone derivatives
Scientific Research Applications
3’-(iso-Pentylthio)acetophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3’-(iso-Pentylthio)acetophenone involves its interaction with specific molecular targets. The compound’s reactivity is primarily due to the presence of the carbonyl group and the iso-pentylthio moiety. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The exact molecular pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Acetophenone: The parent compound, widely used in organic synthesis.
4-Hydroxy-3-(isopentent-2-yl)acetophenone: A derivative with antifungal activity.
2,4-Dihydroxyacetophenone: Known for its biological activities and use in natural product synthesis.
Uniqueness
3’-(iso-Pentylthio)acetophenone is unique due to the presence of the iso-pentylthio group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-[3-(3-methylbutylsulfanyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18OS/c1-10(2)7-8-15-13-6-4-5-12(9-13)11(3)14/h4-6,9-10H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUAEYYDKVMHKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=CC=CC(=C1)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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